molecular formula C26H22ClN7O B12404584 HDAC1/2 and CDK2-IN-1

HDAC1/2 and CDK2-IN-1

Cat. No.: B12404584
M. Wt: 483.9 g/mol
InChI Key: XHELPOUKGPDRRH-UHFFFAOYSA-N
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Description

HDAC1/2 and CDK2-IN-1, also known as compound 14d, is a potent dual inhibitor of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. It exhibits significant antitumor activity by blocking the cell cycle and inducing apoptosis.

Preparation Methods

The synthesis of HDAC1/2 and CDK2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.

    Formation of this compound: The intermediate compounds undergo further reactions, including coupling and deprotection, to form the final product. .

Chemical Reactions Analysis

HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

HDAC1/2 and CDK2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the inhibition of histone deacetylase and cyclin-dependent kinase activities. It helps in understanding the role of these enzymes in various biochemical processes.

    Biology: In biological research, the compound is used to investigate the effects of histone deacetylase and cyclin-dependent kinase inhibition on cell cycle regulation, gene expression, and apoptosis.

    Medicine: The compound has potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies for inhibiting tumor growth and inducing cancer cell death.

    Industry: This compound can be used in the development of new drugs and therapeutic agents targeting histone deacetylase and cyclin-dependent kinase pathways

Mechanism of Action

HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .

Comparison with Similar Compounds

HDAC1/2 and CDK2-IN-1 is unique due to its dual inhibitory activity against both histone deacetylase and cyclin-dependent kinase. Similar compounds include:

Biological Activity

Histone deacetylases (HDACs) 1 and 2, along with cyclin-dependent kinase 2 (CDK2), play crucial roles in regulating gene expression, cell cycle progression, and cellular proliferation. The compound CDK2-IN-1 has emerged as a significant inhibitor targeting both HDAC1/2 and CDK2, demonstrating potential therapeutic applications, particularly in oncology. This article delves into the biological activities of HDAC1/2 and CDK2-IN-1, supported by research findings, data tables, and case studies.

Overview of HDAC1/2

Histone deacetylases 1 and 2 are integral components of corepressor complexes that regulate chromatin structure and gene transcription by removing acetyl groups from histone proteins. This activity leads to a more compact chromatin structure, thereby repressing gene expression. Both enzymes are highly homologous, sharing approximately 75% identity in their DNA sequences and 85% in protein sequences, yet they exhibit distinct functional roles in various cellular contexts .

Key Functions of HDAC1/2

  • Gene Regulation : HDAC1/2 are involved in transcriptional repression and activation through their dynamic interaction with chromatin .
  • Cell Cycle Regulation : They play a critical role in cell cycle progression, particularly during mitosis. Phosphorylation of HDAC1/2 is essential for their dissociation from chromatin during this phase .
  • Stem Cell Maintenance : Studies have shown that HDAC1/2 are vital for the self-renewal of embryonic stem cells, with their knockout leading to significant deregulation of pluripotency factors such as Oct4 and Nanog .

Biological Activity of CDK2-IN-1

CDK2-IN-1 is a novel compound designed to inhibit both HDAC1/2 and CDK2. This dual inhibition is particularly relevant in cancer therapy due to the overexpression of these targets in various malignancies.

CDK2-IN-1 functions by:

  • Inhibiting Enzymatic Activity : It effectively inhibits the enzymatic activities of HDAC1 (IC50 = 70.7 nM), HDAC2 (IC50 = 23.1 nM), and CDK2 (IC50 = 0.80 μM) .
  • Inducing Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of HDAC1/2 and the effects of CDK2-IN-1:

Study Findings

  • Cell Viability and Proliferation : Double knockout (DKO) studies on Hdac1/2 in embryonic stem cells revealed a loss of cell viability associated with abnormal mitotic spindles and chromosome segregation defects . This underscores the essential role these enzymes play in maintaining genomic stability.
  • Cancer Models : In vivo studies utilizing xenograft models demonstrated that compounds like CDK2-IN-1 exhibit potent antitumor activity, effectively reducing tumor growth while maintaining acceptable pharmacokinetic profiles .

Data Table

CompoundTarget(s)IC50 Values (nM)MechanismEffects on Cell Cycle
CDK2-IN-1HDAC170.7Inhibition of deacetylationG2/M phase arrest
HDAC223.1Inhibition of deacetylationG2/M phase arrest
CDK2800Inhibition of kinase activityG2/M phase arrest

Properties

Molecular Formula

C26H22ClN7O

Molecular Weight

483.9 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide

InChI

InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33)

InChI Key

XHELPOUKGPDRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

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